Preferred Resolving Agent Designation: (R)-α-Methylbenzylamine vs. Dehydroabietylamine in US 7,902,380
US 7,902,380 explicitly lists α-methylbenzylamine and dehydroabietylamine as suitable resolving agents but states that 'α-methylbenzylamine is preferred' for the resolution of (RS)-α-ethyl-2-oxo-1-pyrrolidineacetic acid [1]. The patent specification teaches that (S)-2 (the desired acid enantiomer) 'can be prepared by forming the salt with (R)-alpha-methylbenzylamine' and further notes that '(R)-alpha-methylbenzylamine is desired agent to get levetiracetam' [1]. No other chiral amine is described with equivalent preference across the patent family.
| Evidence Dimension | Patent-stated preference as resolving agent for (RS)-α-ethyl-2-oxo-1-pyrrolidineacetic acid |
|---|---|
| Target Compound Data | Preferred resolving agent: (R)-α-methylbenzylamine (the amine component of CAS 102916‑46‑1) |
| Comparator Or Baseline | Dehydroabietylamine – listed as alternative but not preferred |
| Quantified Difference | Qualitative preference stated in patent claims; no parallel yield/optical purity tables provided for dehydroabietylamine within the same patent |
| Conditions | Industrial-scale diastereomeric salt resolution as described in US 7,902,380 B2 (Apotex Pharmachem Inc.) |
Why This Matters
Procurement of the pre-formed (R)-α-methylbenzylamine salt aligns with the explicitly preferred resolving system in the foundational levetiracetam process patent, reducing regulatory risk for ANDA/505(b)(2) filers.
- [1] Yuan Qiang Li, Zhi-Xian Wang, Bhaskar Reddy Guntoori. Process for the preparation of (S)-alpha-ethyl-2-oxo-1-pyrrolidineacetamide and (R)-alpha-ethyl-2-oxo-pyrrolidineacetamide. US Patent 7,902,380 B2, issued 2011-03-08. Assigned to Apotex Pharmachem Inc. See col. 4, lines 5-25; col. 8, lines 50-65. View Source
